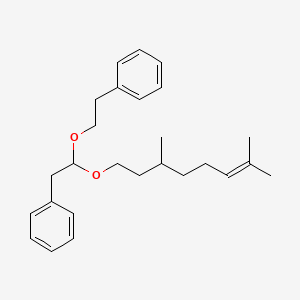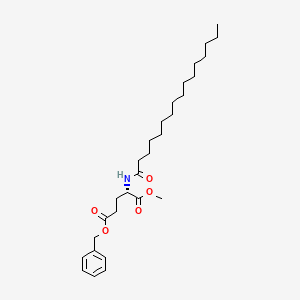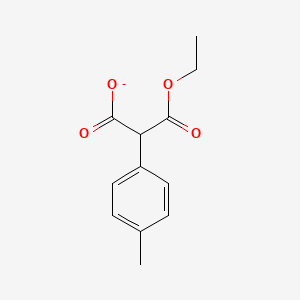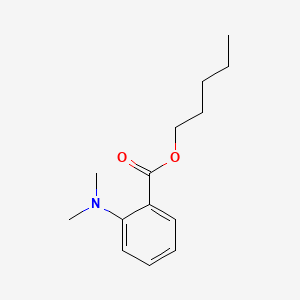![molecular formula C14H16O3 B14463629 3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one CAS No. 70779-48-5](/img/structure/B14463629.png)
3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one is an organic compound with a complex structure that includes two methoxy groups and a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one typically involves Friedel-Crafts alkylation reactions. For instance, 1,4-dimethoxybenzene can be reacted with an appropriate alkyl halide in the presence of a Lewis acid like aluminum chloride . The reaction conditions often require a controlled environment to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy substitutions.
Mescaline: A naturally occurring compound with structural similarities.
Uniqueness
3’,4’-Dimethoxy-2,5-dihydro[1,1’-biphenyl]-4(3H)-one is unique due to its specific biphenyl structure and the presence of methoxy groups, which confer distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
70779-48-5 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C14H16O3/c1-16-13-8-5-11(9-14(13)17-2)10-3-6-12(15)7-4-10/h3,5,8-9H,4,6-7H2,1-2H3 |
Clé InChI |
VXTGOLYFZNRLJL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CCC(=O)CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


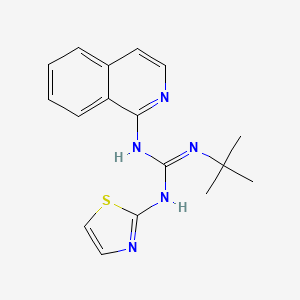
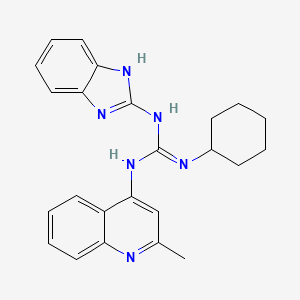

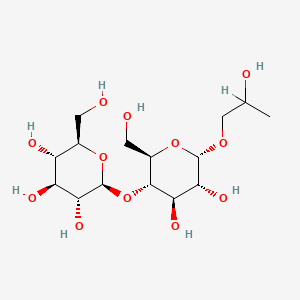
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)
![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
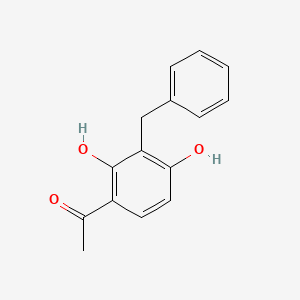

![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
